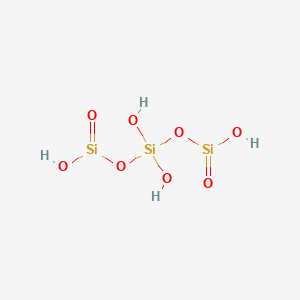
Trisilicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisilicate: is a term used to describe a class of silicate compounds containing three silicon atoms. One of the most well-known trisilicates is magnesium this compound , with the chemical formula
Mg2Si3O8
. This compound is commonly used in various applications, including as an antacid in medicine and as a food additive in the food industry .准备方法
合成路线与反应条件
硅酸三镁可以通过在高温条件下氧化镁(MgO)与二氧化硅(SiO2)反应合成。其反应方程式如下:
2 \rightarrow \text{Mg}_2\text{Si}_3\text{O}_8 2MgO+3SiO2→Mg2Si3O8
该反应通常需要在1000°C以上的温度下进行,以确保完全形成硅酸三镁化合物。
工业生产方法
在工业生产中,硅酸三镁是通过将氧化镁和二氧化硅按精确的化学计量比混合制备的。然后将混合物在回转窑或类似的高温炉中加热。所得产物经冷却、研磨成细粉,并进行质量控制以确保纯度和一致性 {_svg_3}.
化学反应分析
反应类型
硅酸三镁会发生多种化学反应,包括:
酸碱反应: 它与胃中的盐酸 (HCl) 反应,中和过量的酸,生成氯化镁 (MgCl2) 和二氧化硅 (SiO2)。
水合作用: 它可以吸收水分,生成水合硅酸镁。
常见试剂和条件
盐酸 (HCl): 用于酸碱反应,中和胃酸。
水 (H2O): 参与水合作用。
主要生成物
氯化镁 (MgCl2): 胃酸中和过程中形成。
二氧化硅 (SiO2): 酸碱反应的副产物。
科学研究应用
化学
在化学领域,硅酸三镁用作各种反应的试剂以及某些过程中的催化剂。其中和酸的能力使其在分析化学中用于滴定目的具有价值。
生物学
硅酸三镁因其对生物系统的潜在影响而被研究,特别是它在中和胃酸和对胃肠道健康的影响。
医药
硅酸三镁被广泛用作抗酸剂,用于治疗诸如烧心、消化不良和胃食管反流病 (GERD) 等疾病。它通过中和过量的胃酸,缓解症状 .
工业
在食品工业中,硅酸三镁用作食品添加剂,以吸收油炸过程中形成的脂肪酸和杂质。它有助于保持食用油的品质和稳定性 .
作用机制
硅酸三镁主要通过其酸中和特性发挥作用。当摄入时,它与胃中的盐酸反应,生成氯化镁和二氧化硅。该反应降低了胃内容物的酸度,缓解了酸相关疾病的症状。生成的二氧化硅在胃壁上形成一层保护层,进一步帮助治疗溃疡和其他胃肠道问题 .
相似化合物的比较
类似化合物
氢氧化镁 (Mg(OH)2): 另一种常见的抗酸剂,具有类似的酸中和特性。
氢氧化铝 (Al(OH)3): 与镁化合物一起用于抗酸剂配方。
碳酸钙 (CaCO3): 一种广泛使用的抗酸剂,可快速缓解酸相关症状。
硅酸三镁的独特性
硅酸三镁因其缓慢而持续的酸中和作用而独一无二。与提供快速但短期缓解的其他抗酸剂不同,硅酸三镁通过形成保护胃壁的凝胶层,提供长时间的缓解。这使其特别有效地治疗 GERD 和消化性溃疡等慢性疾病 .
属性
分子式 |
H4O8Si3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
dihydroxy-bis[[hydroxy(oxo)silyl]oxy]silane |
InChI |
InChI=1S/H4O8Si3/c1-9(2)7-11(5,6)8-10(3)4/h1,3,5-6H |
InChI 键 |
NPEYATQABYMBPM-UHFFFAOYSA-N |
规范 SMILES |
O[Si](=O)O[Si](O)(O)O[Si](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















